molecular formula C15H11F3N2O3 B14931124 4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid

4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid

Cat. No.: B14931124
M. Wt: 324.25 g/mol
InChI Key: FVTHEGNIBCXLFB-UHFFFAOYSA-N
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Description

4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety through a carbamoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid typically involves the following steps:

    Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)aniline with a suitable carbamoyl chloride under controlled conditions to form the carbamoyl intermediate.

    Coupling with Benzoic Acid: The carbamoyl intermediate is then coupled with benzoic acid or its derivatives using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbamoyl linkage facilitates binding to active sites of enzymes or receptors, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzoic acid: A simpler analog with similar trifluoromethyl and benzoic acid moieties.

    3-(Trifluoromethyl)aniline: Shares the trifluoromethyl group but lacks the benzoic acid component.

    N-(3-(Trifluoromethyl)phenyl)carbamic acid: Contains the carbamoyl linkage but differs in the overall structure.

Uniqueness

4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid is unique due to the combination of its trifluoromethyl group, carbamoyl linkage, and benzoic acid moiety, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C15H11F3N2O3

Molecular Weight

324.25 g/mol

IUPAC Name

4-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid

InChI

InChI=1S/C15H11F3N2O3/c16-15(17,18)10-2-1-3-12(8-10)20-14(23)19-11-6-4-9(5-7-11)13(21)22/h1-8H,(H,21,22)(H2,19,20,23)

InChI Key

FVTHEGNIBCXLFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

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